1-Chloro-2-nitrosocyclohexane

Purification efficiency Process economics Chloronitrosocyclohexane dimer

1-Chloro-2-nitrosocyclohexane (CAS 6866-02-0) is a vicinal chloro-nitroso cyclohexane derivative that exists predominantly as a trans-dimeric azodioxy species in the solid state and in concentrated solution. The compound carries the systematic name Cyclohexane, 1-chloro-2-nitroso-, dimer, isomer and is supplied as the dimeric form (molecular formula of the monomer unit C₆H₁₀ClNO, MW 147.60 g·mol⁻¹).

Molecular Formula C6H10ClNO
Molecular Weight 147.60 g/mol
CAS No. 6866-02-0
Cat. No. B14171563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-2-nitrosocyclohexane
CAS6866-02-0
Molecular FormulaC6H10ClNO
Molecular Weight147.60 g/mol
Structural Identifiers
SMILESC1CCC(C(C1)N=O)Cl
InChIInChI=1S/C6H10ClNO/c7-5-3-1-2-4-6(5)8-9/h5-6H,1-4H2
InChIKeyIWTDSJVXBQXLLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Chloro-2-nitrosocyclohexane (CAS 6866-02-0) Procurement Guide: Baseline Identity and In-Class Positioning


1-Chloro-2-nitrosocyclohexane (CAS 6866-02-0) is a vicinal chloro-nitroso cyclohexane derivative that exists predominantly as a trans-dimeric azodioxy species in the solid state and in concentrated solution [1]. The compound carries the systematic name Cyclohexane, 1-chloro-2-nitroso-, dimer, isomer and is supplied as the dimeric form (molecular formula of the monomer unit C₆H₁₀ClNO, MW 147.60 g·mol⁻¹) . It is primarily utilized as a strategic intermediate in the industrial production of L-lysine via the α-aminocyclohexanone oxime route, as well as in heterocyclic synthesis through nucleophilic substitution and cycloaddition chemistry [2][3]. Its computed physicochemical profile (LogP = 2.30, PSA = 29.43 Ų) reflects moderate lipophilicity and limited hydrogen-bonding capacity, parameters that influence both its reactivity and handling requirements .

Why In-Class Chloro-Nitrosocyclohexane Compounds Cannot Be Interchanged: A 1-Chloro-2-nitrosocyclohexane (6866-02-0) Substitution Risk Analysis


The vicinal (1,2) substitution pattern of 1-chloro-2-nitrosocyclohexane dimer enforces regiochemistry and reactivity that are absent from its closest structural analogs. The geminal isomer, 1-chloro-1-nitrosocyclohexane (CAS 695-64-7), does not form the same stable trans-dimeric azodioxy species; instead it behaves as a monomeric C-nitroso compound that functions as an electrophilic aminating reagent for asymmetric amino acid synthesis with an enantiomer ratio of 200:1 [1][2]. Simple replacement of the 1,2-dimer with the 1,1-monomer would therefore divert the reaction pathway entirely, yielding amination products rather than the oxime intermediates required for lysine production. Furthermore, the alternative precursor 2-chlorocyclohexanone oxime generates the same dimeric oxime product upon treatment with ammonia, but the dimer derived from 1-chloro-2-nitrosocyclohexane follows a distinct amination trajectory—prior art methods using bis(2-chloro-1-nitrosocyclohexane) with ammonia gave at most ~40% yield of α-aminocyclohexanone oxime, whereas improved sulfur dioxide removal protocols achieve yields exceeding 82% from the same starting dimer [3]. These divergent outcomes demonstrate that procurement decisions cannot be based on generic class membership alone; the specific positional isomer and its dimeric form dictate both the feasible synthetic route and the attainable process economics.

Quantitative Procurement Evidence for 1-Chloro-2-nitrosocyclohexane (CAS 6866-02-0): Comparator-Driven Differentiation Data


Purification Recovery: 88.1% by Solvent Displacement vs. 69.6% by Conventional Crystallization

The purification yield of crude 1-chloro-2-nitrosocyclohexane dimer (CNCD) using a solvent-displacement method (chloroform with ethanol displacement) was 88.1% of charged material, producing white CNCD of excellent chemical purity [1]. The same patent provides a direct comparative example using conventional single-solvent crystallization from methanol, which yielded only 69.6% purified CNCD (3.48 g from 5.00 g crude) under optimized cooling conditions [1].

Purification efficiency Process economics Chloronitrosocyclohexane dimer

Amination Step Yield: 82.71% α-Aminocyclohexanone Oxime·HCl with SO₂ Removal vs. ≤40% in Prior Art

Bis(2-chloro-1-nitrosocyclohexane), the dimeric form of the target compound, was aminated with ammonia after evaporative removal of sulfur dioxide from the nitrosation reaction mixture. This process yielded α-aminocyclohexanone oxime hydrochloride at 82.71% based on nitrosyl chloride charged, with a product purity of 88.72% [1]. In contrast, the patent states that when sulfur dioxide is present during the amination step, the yield of α-aminocyclohexanone oxime is 'reduced to a great extent,' and the prior art using 10 moles ammonia per mole of bis(2-chloro-1-nitrosocyclohexane) achieved at most 40% yield [1][2].

α-Aminocyclohexanone oxime Amination yield L-lysine intermediate

Isomeric Application Specificity: Vicinal (1,2)-Dimer for Lysine vs. Geminal (1,1)-Monomer for Asymmetric Amination

The 1,2-isomer (CAS 6866-02-0) forms a stable trans-dimer that undergoes nucleophilic displacement with ammonia to produce α-aminocyclohexanone oxime, the direct precursor to L-lysine [1]. In contrast, the 1,1-isomer (1-chloro-1-nitrosocyclohexane, CAS 695-64-7) is a monomeric geminal chloro-nitroso compound that serves as an electrophilic aminating reagent, achieving enantiomer ratios of 200:1 in the asymmetric synthesis of α-amino acids via Oppolzer sultam enolate amination [2][3]. The 1,1-isomer lacks the dimerization capacity of the 1,2-isomer due to steric and electronic constraints at the geminal position. This fundamental structural divergence results in mutually exclusive primary applications: the 1,2-dimer is integral to industrial lysine production (commodity-scale amino acid synthesis), whereas the 1,1-monomer is a specialty reagent for stereocontrolled amino acid construction in research and pharmaceutical contexts.

Regiochemical differentiation Synthetic utility Isomer comparison

Mass Spectrometric Differentiation: Cyclohexane vs. Cyclopentane Ring-Size Fingerprint

The electron-impact (EI) and field ionization (FI) mass spectra of 1-chloro-2-nitrosocyclohexane dimer and 1-chloro-2-nitrosocyclopentane dimer were compared directly in the same study. Both compounds exist as dimers in the gaseous phase, but exhibit distinctly different fragmentation patterns under EI conditions [1]. The cyclohexane dimer yields fragmentation pathways characteristic of the six-membered ring, whereas the cyclopentane analog follows ring-size-dependent decomposition routes. These spectral fingerprints provide a direct analytical method for identity confirmation and differentiation of the cyclohexane derivative from its nearest ring-size analog, reducing the risk of mis-shipment or cross-contamination in procurement.

Mass spectrometry Structural confirmation Ring-size analog comparison

Nitrosochlorination Yield Benchmarking: Up to ≥90 mol% Dimer Yield Under Optimized Conditions

The synthesis of 2-chloro-1-nitrosocyclohexane dimer (CNCD) from cyclohexene and nitrosyl chloride in liquid SO₂ was historically limited to yields of 60–80 mol% under conditions disclosed in the prior art (Allison, U.S. Pat. 2,485,180; Ohno et al., Tetrahedron Lett. 1965; Yoshida, Tetrahedron Lett. 1965) [1]. An improved process operating under oxygen-free conditions with a NOCl/cyclo-olefin molar ratio of <0.95:1 and gradual nitrosyl chloride addition achieved yields of up to 90 mol% or greater [1]. This yield enhancement is class-level but directly applicable to the procurement value proposition: the availability of higher-yielding synthesis protocols reduces upstream cost and improves the commercial viability of downstream lysine production.

Synthesis yield Process optimization Nitrosochlorination

Proven Application Scenarios for 1-Chloro-2-nitrosocyclohexane (CAS 6866-02-0) Based on Quantitative Evidence


Industrial L-Lysine Intermediate Production via α-Aminocyclohexanone Oxime

The 1-chloro-2-nitrosocyclohexane dimer is the established industrial intermediate for L-lysine production. Following nitrosochlorination of cyclohexene (yields ≥90 mol% achievable under optimized conditions [1]), the purified dimer (88.1% recovery via solvent displacement [2]) is aminated to α-aminocyclohexanone oxime hydrochloride (82.71% yield with SO₂ removal [3]), which undergoes Beckmann rearrangement to α-amino-ε-caprolactam and subsequent hydrolysis to L-lysine·HCl. This multi-step sequence is the foundation of the Toray lysine process and represents the highest-volume application of this compound.

Heterocyclic Scaffold Construction via Nucleophilic Substitution on the Dimer

The 1-chloro-2-nitrosocyclohexane dimer reacts with ammonia and primary amines to generate novel dimeric cyclohexanone oxime frameworks. The reaction with stoichiometric ammonia yields 14-oxa-7,15,16-triazatetracyclo[11.2.1.0¹,⁶.0⁸,¹³]hexadecan-16-ol, a structurally complex heterocycle whose architecture was established by X-ray crystallography [4]. This reactivity enables the synthesis of polycyclic oxime scaffolds that are not accessible from the 1,1-isomer or the cyclopentane analog, offering unique building blocks for medicinal chemistry and materials science.

Analytical Reference Standard for Chloro-nitrosocycloalkane Identification

The distinct electron-impact mass spectrum of 1-chloro-2-nitrosocyclohexane dimer, directly compared with the cyclopentane analog in Tou and Chang (1970) [5], establishes this compound as a reference standard for GC-MS identification of chloronitrosocyclohexane derivatives in reaction monitoring and quality control workflows. Procurement of the authenticated cyclohexane derivative is essential for laboratories that require unambiguous differentiation from the cyclopentane ring-size variant in analytical method development.

Process Development and Scale-Up for Nitrosochlorination Chemistry

The extensive patent literature documenting yield optimization for CNCD synthesis—from 60–80 mol% (historical) to ≥90 mol% (improved oxygen-free protocol) [1]—makes this compound a model substrate for studying nitrosochlorination reaction engineering. Researchers developing continuous-flow or intensified nitrosyl chloride addition processes can benchmark their results against the established yield data for the cyclohexene→CNCD transformation, facilitating technology transfer and process validation.

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